N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that features a unique structure combining an indole moiety with a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: It is used in studies investigating the mechanisms of cell apoptosis and cell cycle arrest.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting a broad range of interactions .
Biochemical Pathways
Indole derivatives are known to exhibit a wide range of biological activities, implying that they may affect multiple pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting a broad range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. The key steps include:
Formation of the Indole Intermediate: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of Intermediates: The indole and pyrimidine intermediates are then coupled through a series of condensation reactions, often using coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and lutidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- 4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl) ethanones
Uniqueness
N-[(4-methoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is unique due to its combined indole and pyrimidine structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-15-8-6-14(7-9-15)12-22-18(26)10-11-25-13-23-19-16-4-2-3-5-17(16)24-20(19)21(25)27/h2-9,13,24H,10-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNUTFSVLLPZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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